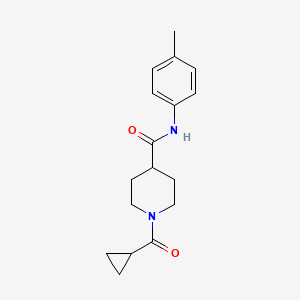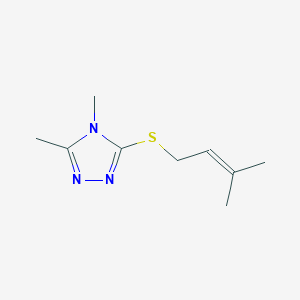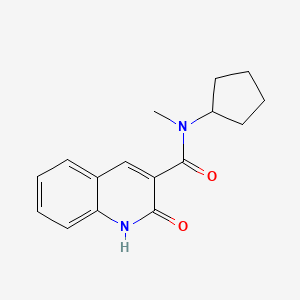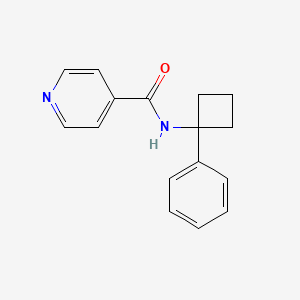![molecular formula C13H18N4O B7475699 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as JNJ-7706621, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation.
Wirkmechanismus
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of CDKs, which are enzymes that regulate the cell cycle. Specifically, it targets CDK1, CDK2, and CDK4, which are involved in the G1, S, and G2 phases of the cell cycle. By inhibiting these enzymes, 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide prevents the cell from progressing through the cell cycle and undergoing cell division. This ultimately leads to cell death.
Biochemical and Physiological Effects:
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been found to have several biochemical and physiological effects. In addition to inhibiting CDK activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the phosphorylation of the retinoblastoma protein, which is a tumor suppressor protein that regulates the cell cycle. This leads to the accumulation of cells in the G1 phase of the cell cycle and ultimately results in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is its specificity for CDKs. Unlike other CDK inhibitors, it does not significantly inhibit other kinases, which reduces the risk of off-target effects. However, one limitation of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its efficacy can be affected by the presence of certain mutations in cancer cells.
Zukünftige Richtungen
Future research on 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide could focus on several areas. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide. Additionally, further studies could investigate the potential of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide in combination with other cancer therapies. Finally, research could explore the potential of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide in other disease areas, such as neurodegenerative disorders.
In conclusion, 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a promising small molecule inhibitor that has shown potential for therapeutic applications in cancer treatment. Its specificity for CDKs and ability to induce apoptosis make it a promising candidate for further research. However, its limitations, such as poor solubility and potential for resistance, highlight the need for continued research to optimize its efficacy and identify new applications.
Synthesemethoden
The synthesis of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of 3,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid with isobutylamine in the presence of a coupling reagent. The resulting product is then treated with methyl iodide and sodium hydride to produce the final compound. The purity of the compound can be assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been found to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)6-15-13(18)10-5-11-9(3)16-17(4)12(11)14-7-10/h5,7-8H,6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKDLGYSNWMIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)



![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)


